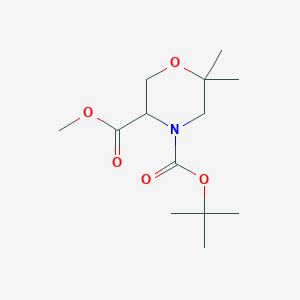

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

Description

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAXKPFDEGWERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate typically involves the reaction of 2,2-dimethyl-4-morpholinecarboxylic acid with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include the free amine (after Boc removal), various substituted esters, and oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is characterized by its unique morpholine structure which includes a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , and it has a molecular weight of 271.32 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

Anticancer Activity

One of the notable applications of this compound is its role in the development of anticancer agents. Research has shown that derivatives of morpholine can inhibit specific cancer cell proliferation pathways. For instance, compounds that incorporate morpholine structures have been explored for their ability to target mitotic kinesins like HSET (KIFC1), which are crucial for cancer cell survival under conditions of centrosome amplification .

Case Study: Inhibitors of HSET

In a study focusing on high-throughput screening for HSET inhibitors, several morpholine derivatives were synthesized, demonstrating promising micromolar activity against HSET with selectivity over other kinesins . The study highlighted the importance of structural modifications in enhancing the biological activity of these compounds.

Building Block for Complex Molecules

Due to its favorable reactivity profile, this compound is extensively used as a building block in the synthesis of more complex molecules. It can participate in various coupling reactions, including amide bond formation and cyclization processes.

Example Reaction: Amide Formation

The compound can react with amines to form amides, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the Boc group facilitates the selective formation of amides without unwanted side reactions.

Analytical Applications

This compound can also be utilized in analytical chemistry as a standard for calibrating instruments used to analyze morpholine derivatives or related compounds. Its well-defined structure allows for precise characterization using techniques such as NMR and LC-MS.

Mechanism of Action

The mechanism of action of Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The ester group can be hydrolyzed to release the active amine, which then interacts with the target molecule, modulating its activity .

Comparison with Similar Compounds

Structural Analogs from Combi-Blocks

Several morpholine- and piperidine-based analogs share structural and functional similarities with the target compound:

| Compound Name | CAS Number | Key Structural Features | Purity |

|---|---|---|---|

| Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate (ST-9280) | 1439922-08-3 | Boc at 4-position, methyl ester at 3-position, 6,6-dimethyl substitution on morpholine | 95% |

| Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate (QM-8361) | 478698-30-5 | Boc at 1-position, methyl ester at 2-position, 4-oxo group on pyrrolidine ring | 95% |

| Methyl 1-Boc-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (SH-5669) | 1423037-40-4 | Boc at 1-position, ethoxy-oxoethyl and methyl ester substituents on piperidine | 98% |

Key Observations :

- Ring System Differences : Morpholine (ST-9855, ST-9280) vs. pyrrolidine (QM-8361) vs. piperidine (SH-5669). Pyrrolidine’s smaller ring size increases ring strain, while piperidine offers greater conformational flexibility .

- Substituent Positioning : The Boc group’s position (4-Boc in ST-9855 vs. 1-Boc in QM-8361 and SH-5669) alters steric hindrance and deprotection kinetics. For example, 1-Boc derivatives may require harsher acidic conditions for cleavage .

- Functional Group Variations : QM-8361 contains a 4-oxo group, enhancing electrophilicity at the pyrrolidine ring, which is absent in morpholine analogs. SH-5669 features an ethoxy-oxoethyl side chain, increasing hydrophobicity .

Complex Heterocyclic Analog (RCSB PDB Ligand)

Methyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate (PDB ID: 5J6) is a pyrimidine-based compound incorporating a morpholine moiety. Unlike ST-9855, this ligand includes a bromo-fluorophenyl group and a thiazole ring, suggesting applications in medicinal chemistry (e.g., kinase inhibition). The morpholine group here acts as a solubilizing unit rather than a protected amine, highlighting divergent functional roles compared to ST-9855 .

Data Table: Comparative Analysis of Key Features

| Parameter | ST-9855 (Target) | ST-9280 | QM-8361 | SH-5669 | PDB 5J6 Ligand |

|---|---|---|---|---|---|

| Core Structure | Morpholine | Morpholine | Pyrrolidine | Piperidine | Pyrimidine + Morpholine |

| Boc Position | 4-position | 4-position | 1-position | 1-position | N/A |

| Ester Position | 5-position | 3-position | 2-position | 4-position | 5-position (pyrimidine) |

| Additional Groups | 2,2-dimethyl | 6,6-dimethyl | 3,3-dimethyl, 4-oxo | 4-(ethoxy-oxoethyl) | Bromo-fluorophenyl, thiazole |

| Purity | 95% | 95% | 95% | 98% | N/A |

| Applications | Synthetic intermediate | Chiral intermediate | Electrophilic intermediate | Hydrophobic scaffold | Drug candidate |

Research Findings and Implications

Physicochemical Properties

- Solubility : Piperidine derivatives (SH-5669) with hydrophobic side chains exhibit lower aqueous solubility compared to morpholine analogs.

- Stability: Boc-protected morpholines (ST-9855, ST-9280) are stable under basic conditions but susceptible to acidic deprotection, whereas pyrrolidine’s 4-oxo group (QM-8361) may undergo keto-enol tautomerism .

Biological Activity

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (commonly referred to as Boc-DM-Morpholine) is a morpholine derivative notable for its applications in organic synthesis and biological research. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and dimethyl substitution, contribute to its biological activity, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO5. The compound exhibits a morpholine ring structure that is modified with a Boc group and a carboxylate functional group. This configuration not only enhances its stability but also modulates its reactivity and interaction with biological targets.

The biological activity of Boc-DM-Morpholine primarily involves its interaction with enzymes and receptors. The Boc protecting group provides steric hindrance, which can influence the compound's binding affinity and selectivity towards specific molecular targets. Upon hydrolysis, the active amine is released, allowing it to engage in further interactions that may modulate enzymatic activity or receptor signaling pathways .

Enzyme Inhibition

Boc-DM-Morpholine has been investigated for its potential as an enzyme inhibitor. Its structure allows it to act on various enzymes involved in metabolic processes. For example, studies have shown that compounds with similar morpholine structures exhibit significant inhibitory activity against bacterial topoisomerases, which are crucial for DNA replication and repair .

Table 1: Enzyme Inhibition Potency of Morpholine Derivatives

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| Boc-DM-Morpholine | DNA gyrase (E. coli) | <32 |

| Compound A | Topo IV | <100 |

| Compound B | EGFR T790M | 9.5 |

Antiproliferative Activity

Recent studies have demonstrated that Boc-DM-Morpholine derivatives exhibit antiproliferative effects on various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of caspase pathways. For instance, compounds related to Boc-DM-Morpholine have shown enhanced caspase-3 and caspase-8 levels in treated cells, indicating their potential as anticancer agents .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of Boc-DM-Morpholine analogs against human leukemia cell lines (Jurkat and K562). The results indicated that these compounds significantly induced apoptosis compared to controls, suggesting their potential role in cancer therapy .

- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of morpholine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited low nanomolar IC50 values against DNA gyrase, highlighting their dual inhibitory activity against bacterial topoisomerases .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (80–100°C) during cyclization to enhance yield .

- Solvent Selection : Use dry THF or DCM to minimize side reactions.

- Catalysis : Employ NaH or LiOH for efficient deprotonation in substitution steps .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | BrCOCH₂Br, Et₃N, CH₂Cl₂, −15°C → NaH, THF | 65–75 | |

| Boc Protection | Boc₂O, DMAP, DCM, rt | >90 |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., Boc methyl groups at δ ~1.4 ppm; morpholine protons at δ 3.5–4.0 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the morpholine ring and ester/Boc groups.

-

Mass Spectrometry (MS) :

- HRMS (ESI/Q-TOF) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: [M+H – C₅H₈O₂]⁺).

-

X-ray Crystallography :

How can structural ambiguities in the morpholine ring conformation be resolved using computational and experimental data?

Level: Advanced

Methodological Answer:

The morpholine ring’s puckering can lead to conformational ambiguity. To resolve this:

X-ray Diffraction : Use SHELXD for phase determination and SHELXE for density modification. Calculate puckering parameters (amplitude q, phase angle φ) via Cremer-Pople coordinates .

Computational Modeling :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental puckering.

- Molecular Dynamics (MD) : Simulate ring flexibility in solvent (e.g., chloroform) to assess dominant conformers.

Case Study : A six-membered ring with q = 0.5 Å and φ = 30° indicates a chair-like conformation. Discrepancies between crystallographic and DFT data may arise from crystal packing forces .

How should researchers address discrepancies in reported catalytic activity or stability data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in catalytic or stability data often stem from:

- Reaction Conditions : Varied solvent polarity (e.g., DMF vs. THF) or temperature gradients.

- Impurity Profiles : Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to quantify byproducts.

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

Q. Resolution Workflow :

Reproduce experiments using standardized protocols (e.g., ICH guidelines).

Cross-validate with multiple characterization tools (e.g., TGA for thermal stability).

Apply multivariate analysis (PCA) to isolate critical variables .

What chromatographic techniques are optimal for purifying this compound?

Level: Basic

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for Boc-protected intermediates.

- HPLC :

- Reverse-Phase : C18 column, isocratic elution (70% MeOH, 0.1% formic acid).

- Chiral Separation : Cellulose-based columns for enantiomeric resolution if racemization occurs.

Table 2 : Purification Parameters

| Technique | Conditions | Purity (%) |

|---|---|---|

| Flash Chromatography | EtOAc/Hexane (3:7), Rf = 0.4 | ≥95 |

| HPLC | C18, 70% MeOH, 1 mL/min | ≥99 |

How can computational modeling predict the reactivity of the Boc-protected morpholine core in nucleophilic environments?

Level: Advanced

Methodological Answer:

- DFT Calculations :

- Calculate Fukui indices (nucleophilic/electrophilic sites) at the B3LYP/6-31G* level. The ester carbonyl (C=O) is highly electrophilic, while the morpholine nitrogen shows nucleophilic character.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for SN2 attacks or hydrogen bonding .

Case Study : MD simulations in aqueous PBS (pH 7.4) reveal Boc group hydrolysis as a dominant degradation pathway. Mitigate this by storing the compound under anhydrous conditions .

What strategies ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Level: Advanced

Methodological Answer:

- High-Throughput Screening (HTS) : Use automated liquid handlers for parallel synthesis of derivatives (e.g., substituting the methyl ester with amides).

- Quality Control :

- In-line FTIR : Monitor reaction progress via carbonyl peak (1720 cm⁻¹) intensity.

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, stoichiometry) using a 2⁴ factorial design.

Table 3 : Derivative Synthesis Example

| Derivative | Substituent | Key Reaction Condition | Yield (%) |

|---|---|---|---|

| Amide Analog | NH₂ (via LiAlH₄) | THF, −78°C, 2 h | 60 |

| Sulfonamide | SO₂Ph (via ClSO₂Ph) | DCM, rt, 12 h | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.